12-Methyl-2,5,8,11-tetraoxatridecane
Description
12-Methyl-2,5,8,11-tetraoxatridecane is an organic compound characterized by a thirteen-atom carbon-oxygen backbone with a methyl group at the twelfth position. Its structure, featuring four ether linkages, places it within the class of polyethers, which are known for their diverse and significant roles in both industrial and academic research.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 63095-27-2 lookchem.com |
| Molecular Formula | C10H22O4 chembk.com |
| Molar Mass | 206.28 g/mol chembk.com |
| European Community (EC) Number | 263-849-8 lookchem.com |
| DSSTox Substance ID | DTXSID40212423 lookchem.com |
The journey into the world of polyethers began in the mid-19th century. A pivotal moment in this exploration was the work of French chemist Charles-Adolphe Wurtz, who in 1859, successfully polymerized ethylene (B1197577) oxide. youtube.com This breakthrough laid the fundamental groundwork for the synthesis of a wide array of polyether compounds. youtube.com Wurtz's discoveries, including the synthesis of ethylene glycol, were crucial in understanding the reactivity of epoxides and the formation of ether linkages. nist.govresearchgate.net
The early 20th century witnessed another significant leap with the contributions of German chemist Hermann Staudinger. His macromolecular theory, proposed in the 1920s, revolutionized the understanding of polymers, including polyethers. alfa-chemistry.com Staudinger correctly posited that these substances were not mere aggregates of small molecules but were, in fact, large molecules composed of repeating monomer units linked by covalent bonds. alfa-chemistry.com This theory was met with initial skepticism but was eventually validated through extensive experimental evidence, earning him the Nobel Prize in Chemistry in 1953 and laying the foundation for modern polymer science. nih.gov
The tetraoxatridecane scaffold, which forms the backbone of this compound, is essentially a short-chain polyethylene (B3416737) glycol (PEG) derivative. Polyethylene glycols are well-known for their unique properties, including hydrophilicity, biocompatibility, and their ability to act as effective solvents and phase-transfer catalysts. alfa-chemistry.comnih.gov
The ether linkages in the tetraoxatridecane structure are responsible for its flexibility and its ability to coordinate with cations, a property that is exploited in the design of crown ethers and other ionophores. While this compound is not a cyclic crown ether, its linear polyether chain can still exhibit ion-solvating capabilities. The presence of a terminal methyl group introduces a degree of hydrophobicity to the molecule, creating an amphiphilic character that could be relevant in various applications, such as in the formation of micelles or as a surfactant.
The structural characteristics of similar short-chain polyethylene glycol ethers have been leveraged in various fields. They are utilized in the synthesis of functionalized polymers and have been investigated for their role in creating self-assembling materials and in the development of novel drug delivery systems. acs.org
Specific research focused solely on this compound is limited in publicly available scientific literature. However, based on the known applications of structurally similar short-chain polyethers, several potential areas of investigation can be inferred.
One promising area is its use as a solvent or a phase-transfer catalyst in organic synthesis. The ability of polyethers to solubilize both polar and non-polar reactants makes them valuable in facilitating reactions between immiscible phases.
Furthermore, the amphiphilic nature of this compound suggests potential applications in surface chemistry and colloid science. Its ability to self-assemble or modify surface properties could be of interest in the formulation of detergents, emulsifiers, and other surface-active agents.
In the field of materials science, short-chain polyethers are used as building blocks for more complex polymers and as plasticizers. The specific properties imparted by the terminal methyl group in this compound could be explored for the development of new materials with tailored characteristics.
While direct experimental data is scarce, the following table outlines potential research applications based on the properties of analogous compounds.
Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
|---|---|---|
| Organic Synthesis | Solvent, Phase-Transfer Catalyst | Polyether backbone can solubilize a range of reactants. |
| Materials Science | Monomer for Polymer Synthesis, Plasticizer | Can be incorporated into larger polymer chains or modify material properties. |
| Surface Chemistry | Surfactant, Emulsifier | Amphiphilic nature due to the polyether chain and terminal methyl group. |
| Coordination Chemistry | Ligand for Metal Cations | Ether oxygens can act as coordination sites for metal ions. |
The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound based on the available literature. The scope is strictly limited to the topics outlined: the historical context of polyether development, the structural significance of the tetraoxatridecane scaffold, and a general overview of the potential research landscape. This article aims to collate the existing, albeit limited, information on this specific compound while drawing parallels with more extensively studied related structures to provide a comprehensive, yet focused, scientific narrative.
Structure
3D Structure
Properties
CAS No. |
63095-27-2 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C10H22O4/c1-10(2)14-9-8-13-7-6-12-5-4-11-3/h10H,4-9H2,1-3H3 |
InChI Key |
VIQKXLIYROUVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCOCCOC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 12 Methyl 2,5,8,11 Tetraoxatridecane
Established Synthetic Pathways for 12-Methyl-2,5,8,11-tetraoxatridecane
The synthesis of oligoethylene glycol ethers like this compound is typically achieved through well-established polyether synthesis routes, primarily anionic ring-opening polymerization of epoxides or Williamson ether synthesis. researchgate.net These methods allow for precise control over the molecular weight and structure of the final product.
Multi-Step Approaches and Reaction Sequences
The construction of this compound derivatives generally involves a sequential, multi-step process.
Anionic Ring-Opening Polymerization (AROP): This is a common and highly efficient method for preparing polyethers. researchgate.net The synthesis is initiated from an alcohol, in this case, a methylated oligoethylene glycol precursor, which is deprotonated by a strong base to form an alkoxide. Ethylene (B1197577) oxide is then added sequentially. The living nature of this polymerization allows for the controlled addition of monomer units to achieve the desired chain length. researchgate.net
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. To synthesize the target molecule, one could react the sodium salt of triethylene glycol monomethyl ether with 2-chloroethanol (B45725) (or a similar halo-alcohol). This approach builds the ether backbone step-by-step.
Precursor Chemistry and Reactant Selection Optimization
The choice of precursors is fundamental to the successful synthesis of the target compound. The selection depends on the chosen synthetic route and the desired terminal functional group on the final molecule. For instance, initiating the ring-opening polymerization of ethylene oxide with an alkoxide derived from allyl alcohol can produce an α-allyl-ω-hydroxyl polyether, which can be further modified. acs.orgnih.gov For this compound, the precursors are typically based on ethylene glycol units.
| Synthetic Route | Primary Precursor | Secondary Precursor | Resulting Product |
| Anionic Ring-Opening Polymerization | Triethylene glycol monomethyl ether | Ethylene Oxide | 12-Methyl-2,5,8,11-tetraoxatridecan-13-ol |
| Williamson Ether Synthesis | Sodium salt of triethylene glycol monomethyl ether | 2-Chloroethanol | 12-Methyl-2,5,8,11-tetraoxatridecan-13-ol |
| Anionic Ring-Opening Polymerization | Allyl alcohol | Ethylene Oxide | α-Allyl-ω-hydroxy poly(ethylene glycol) |
| Anionic Ring-Opening Polymerization | Sodium Azide (B81097) (as initiator) researchgate.net | Ethylene Oxide | α-Azido-ω-hydroxy poly(ethylene glycol) |
Reaction Condition Parameters: Temperature Control, Solvent Systems, and Catalysis
Precise control over reaction conditions is crucial for minimizing side reactions and achieving a narrow molecular weight distribution.
Temperature Control: For anionic polymerizations, temperature must be carefully managed. The ring-opening of epoxides is exothermic, and uncontrolled temperature increases can lead to side reactions and a broadening of the polymer chain length distribution. researchgate.net Purification processes also involve specific temperature ranges, for example, stripping excess alkylene oxide at 90°C to 150°C or mixing with purification agents at 70°C to 120°C. google.com
Solvent Systems: The choice of solvent is critical. Anionic polymerizations are often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the counter-ion and promote the polymerization rate. researchgate.net
Catalysis: The synthesis of polyether polyols can be catalyzed by basic catalysts for anionic polymerization. google.com More advanced systems use catalysts like double metal cyanide (DMC) complexes or Lewis pairs to achieve controlled and living polymerizations. researchgate.net
| Parameter | Typical Conditions/Examples | Rationale / Effect on Synthesis |
| Temperature | AROP: Controlled, often sub-ambient to 50°C. Purification: 70°C - 150°C. google.com | Controls polymerization rate and minimizes side reactions. Higher temperatures in purification help remove volatile impurities. |
| Solvent | Aprotic polar solvents (e.g., DMF, THF). researchgate.net | Solvates reactants and intermediates, influences reaction kinetics and solubility of the growing polymer chain. |
| Catalyst/Initiator | Strong bases (e.g., NaH, KOH), Sodium Azide researchgate.net, DMC complexes. researchgate.net | Initiates the polymerization by creating the nucleophilic alkoxide species. The choice of catalyst affects control and livingness. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
After synthesis, the crude polyether must be purified to remove catalysts, unreacted monomers, and low molecular weight oligomers.
A common industrial method for purifying crude polyether polyols involves several steps:
Neutralization: The basic catalyst used during polymerization is neutralized, often by adding an acid like ortho-phosphoric acid. google.com
Adsorption: An adsorption agent, such as synthetic magnesium silicate, is added to the mixture to bind and remove the salts formed during neutralization and other impurities. google.com These agents are typically used in amounts of 0.05 to 0.5 parts by weight per 100 parts of the crude polyol. google.com
Filtration: The solid adsorbents and salts are removed from the liquid polyol by filtration. google.com
Distillation/Stripping: Water and any excess volatile reactants (like ethylene oxide) are removed by distillation or stripping under reduced pressure. google.com
For laboratory-scale isolation, precipitation is a common technique. The polymer is dissolved in a suitable solvent and then poured into a large volume of a non-solvent (e.g., methanol), causing the polymer to precipitate while impurities remain in the solution. youtube.com The solid polymer can then be collected by decantation or filtration. youtube.com
Functionalization and Derivatization Strategies for Tailored Applications
The terminal hydroxyl group of 12-Methyl-2,5,8,11-tetraoxatridecan-13-ol serves as a reactive handle for a wide range of chemical modifications, allowing the molecule to be tailored for specific applications.
Introduction of Azido Moieties for Click Chemistry Applications
A particularly important derivatization is the introduction of a terminal azide (–N₃) group. Azido-functionalized PEG derivatives are widely used in bioconjugation and materials science through the highly efficient and specific "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.govresearchgate.net
The synthesis of an azido-terminated polyether typically follows a two-step process starting from the corresponding hydroxyl-terminated molecule: acs.orgnih.gov
Activation of the Hydroxyl Group: The terminal hydroxyl group is converted into a better leaving group. This is commonly achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to form a tosylate or mesylate ester. researchgate.netmdpi.com
Nucleophilic Substitution with Azide: The resulting tosylate or mesylate is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar solvent like ethanol (B145695) or DMF. researchgate.netmdpi.com The azide ion displaces the tosylate/mesylate group via an Sₙ2 reaction to yield the terminal azide.
An alternative route involves using sodium azide directly as the initiator for the ring-opening polymerization of ethylene oxide, which produces an α-azido-ω-alkoxide that can be protonated to yield the hydroxyl group at the other end. researchgate.net The resulting α-azido-ω-hydroxy polyether can then be used in subsequent reactions. researchgate.netsigmaaldrich.com These synthetic strategies provide a high yield of functionalization, often achieving over 95% conversion of the terminal groups. researchgate.net
| Method | Key Reagents | Key Features |
| Two-Step Conversion from Hydroxyl | 1. Tosyl chloride or Mesyl chloride, Triethylamine. 2. Sodium Azide (NaN₃). researchgate.netmdpi.com | Highly efficient, nearly quantitative conversion (>98%). researchgate.net Versatile and widely used for post-polymerization modification. |
| Direct Polymerization | Sodium Azide (as initiator), Ethylene Oxide. researchgate.net | Simple and efficient method for creating α-azido-ω-hydroxy polyethers directly. researchgate.net |
Halogenation and Related Substitution Reactions
The introduction of a halogen atom onto the terminal position of the oligo(ethylene glycol) chain is a key transformation that opens up a wide range of subsequent functionalization reactions. While direct halogenation of the parent alkane is challenging, the most common and effective strategy involves the conversion of the corresponding alcohol, 12-methyl-2,5,8,11-tetraoxatridecan-13-ol, into a species with a good leaving group, followed by nucleophilic substitution with a halide ion.
A primary method for this transformation is the conversion of the terminal alcohol to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com These sulfonate esters are excellent leaving groups, readily displaced by halide ions. For instance, reacting the terminal alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate group without altering the stereochemistry of the carbon center. masterorganicchemistry.com This tosylate can then be reacted with a source of halide ions, such as sodium bromide or sodium chloride, in a suitable solvent to yield the corresponding halogenated derivative.
A general procedure for the tosylation of oligo(ethylene glycol) monomethyl ethers involves dissolving the alcohol in a solvent like tetrahydrofuran (THF), adding a base such as sodium hydroxide, and then adding p-toluenesulfonyl chloride dropwise at a controlled temperature, often starting at 0 °C and then stirring at room temperature. rsc.org The resulting tosylate can be isolated and then used in a subsequent substitution reaction with a halide salt.
Commercially available analogues such as 13-Chloro-2,5,8,11-tetraoxatridecane and 13-Bromo-2,5,8,11-tetraoxatridecane serve as important precursors in various synthetic applications, including their use in medical research and as intermediates for more complex molecules. biochempeg.comnih.gov The synthesis of a related bromo-functionalized oligo(ethylene glycol) phenyl ether has also been documented, highlighting the utility of these halogenated compounds. bldpharm.com
Table 1: Halogenation and Related Substitution Precursors
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| 13-Chloro-2,5,8,11-tetraoxatridecane | 57722-04-0 | C9H19ClO4 | Halogenated derivative |
| 13-Bromo-2,5,8,11-tetraoxatridecane | 19389132 | C9H19BrO4 | Halogenated derivative |
| Poly(ethylene glycol) methyl ether tosylate | 58320-73-3 | CH3O(CH2CH2O)nCH2CH2OSO2C6H4CH3 | Activated intermediate |
Oligo(ethylene glycol) Chain Modifications and Grafting Techniques
Modification of the oligo(ethylene glycol) chain, either by altering its length or by grafting it onto other molecular scaffolds, is a powerful strategy to tailor the physicochemical properties of materials. rsc.org These modifications are crucial in fields like drug delivery and surface science.
Chain modification can be achieved by the sequential addition of ethylene oxide units to an alcohol initiator in the presence of a catalyst. google.com For instance, starting with a shorter oligo(ethylene glycol) monomethyl ether, the chain can be extended by reaction with ethylene oxide. Conversely, shorter oligomers can be prepared by reacting methanol (B129727) with a specific number of ethylene oxide units. google.com
Grafting techniques often involve the polymerization of monomers containing oligo(ethylene glycol) side chains. A common monomer for this purpose is oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA). nih.gov Polymers with OEG side chains can be synthesized via techniques like Atom Transfer Radical Polymerization (ATRP). Current time information in Pasuruan, ID. This involves the use of a suitable initiator and catalyst to polymerize OEGMA, resulting in a polymer with pendant oligo(ethylene glycol) chains. Such graft copolymers are explored for their thermoresponsive properties. Current time information in Pasuruan, ID.mdpi.com
Another grafting approach is the "grafting to" method, where pre-synthesized oligo(ethylene glycol) chains with a reactive terminal group are attached to a polymer backbone. For example, an amino-terminated oligo(ethylene glycol) can be coupled to a polymer with carboxylic acid groups using carbodiimide (B86325) chemistry. nih.gov
Table 2: Monomers and Polymers in Chain Modification and Grafting
| Compound Name | Abbreviation | Application |
|---|---|---|
| Oligo(ethylene glycol) methyl ether methacrylate | OEGMA | Monomer for grafting-from polymerization |
| Poly(oligo(ethylene glycol) methyl ether methacrylate) | POEGMA | Graft copolymer with thermoresponsive properties |
| Amino-terminated oligo(ethylene glycol) | OEG-NH2 | Used in "grafting to" approaches |
Synthesis of Carboxylic Acid and Ester Derivatives
The carboxylic acid and ester derivatives of this compound are valuable intermediates, often used in bioconjugation and surface modification. The synthesis of these derivatives typically starts from the corresponding alcohol, 12-methyl-2,5,8,11-tetraoxatridecan-13-ol.
A general and efficient method for preparing the carboxylic acid is the oxidation of the terminal alcohol. researchgate.net Mild oxidation conditions are typically employed to avoid degradation of the polyether chain. Reagents such as pyridinium (B92312) dichromate (PDC) or Jones reagent can be used, although more environmentally benign methods are increasingly favored. A two-step process involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid is also a common strategy. researchgate.net
The ester derivatives can be synthesized through several routes. One common method is the Fischer esterification of the carboxylic acid derivative with the desired alcohol in the presence of an acid catalyst. Alternatively, direct esterification can be achieved by reacting the terminal alcohol (12-methyl-2,5,8,11-tetraoxatridecan-13-ol) with an activated carboxylic acid, such as an acyl chloride or anhydride. For the synthesis of the methyl ester, the oxidative esterification of the corresponding glycol in methanol over a suitable catalyst, such as gold nanoparticles on a metal oxide support, represents a modern and efficient approach. rsc.org
Table 3: Carboxylic Acid and Ester Derivatives
| Compound Name | CAS Number | Molecular Formula | Functional Group |
|---|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-oic acid | 16024-60-5 | C9H18O6 | Carboxylic acid |
| Methyl 2,5,8,11-tetraoxatridecan-13-oate | Not available | C10H20O6 | Methyl ester |
Preparation of Alcohol and Thiol Analogues
The alcohol analogue, 12-methyl-2,5,8,11-tetraoxatridecan-13-ol, is the primary precursor for many of the transformations discussed. It can be synthesized by the reaction of methanol with four equivalents of ethylene oxide under catalytic conditions. google.com A more controlled laboratory synthesis involves the Williamson ether synthesis, reacting the monomethyl ether of triethylene glycol with 2-chloroethanol, followed by appropriate workup. The parent alcohol, 2,5,8,11-tetraoxatridecan-13-ol (B1677521) (also known as tetraethylene glycol monomethyl ether), is a commercially available compound. chemicalbook.comnih.gov
The synthesis of the thiol analogue, this compound-13-thiol, can be achieved from the corresponding alcohol. A robust method involves converting the alcohol to a good leaving group, such as a tosylate, as described in section 2.2.2. The tosylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152) followed by hydrolysis. mdpi.com For instance, the reaction of the tosylated oligo(ethylene glycol) with sodium hydrosulfide can directly yield the thiol. mdpi.com An alternative, often higher-yielding, two-step process involves reaction with potassium thioacetate to form a thioester, which is then cleaved by hydrolysis under basic conditions to afford the desired thiol.
Table 4: Alcohol and Thiol Analogues and Intermediates
| Compound Name | CAS Number | Molecular Formula | Functional Group |
|---|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-ol | 23783-42-8 | C9H20O5 | Alcohol |
| 2,5,8,11-Tetraoxatridecane-13-thiol | Not available | C9H20O4S | Thiol |
| Tetraethylene glycol monomethyl ether tosylate | 62921-75-9 | C16H26O7S | Tosylated Alcohol |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into oligo(ethylene glycol) structures can impart unique properties, making them valuable for applications in chiral recognition and as ligands in asymmetric catalysis. The stereoselective synthesis of chiral analogues of this compound can be approached by incorporating a stereocenter at a specific position along the chain.
One effective strategy is to start from a chiral building block, such as a chiral epoxide. mdpi.comnih.gov For example, the ring-opening of an enantiomerically pure epoxide, like (R)- or (S)-propylene oxide, with the monomethyl ether of triethylene glycol would yield a chiral alcohol. This reaction, typically catalyzed by a Lewis acid or base, proceeds with high stereospecificity. The resulting chiral alcohol would be an analogue of 12-methyl-2,5,8,11-tetraoxatridecan-13-ol with a defined stereocenter.
Another approach involves the use of chiral catalysts to perform an asymmetric reaction on a prochiral substrate. The Sharpless asymmetric epoxidation, for instance, can be used to create chiral epoxides from allylic alcohols with high enantioselectivity. youtube.com This chiral epoxide can then be further elaborated into a chiral oligo(ethylene glycol) chain. While direct stereoselective synthesis of this compound itself is not widely reported, these established methods in asymmetric synthesis provide clear pathways to its chiral analogues. nih.govepo.org
Table 5: Concepts and Reagents in Stereoselective Synthesis
| Concept/Reagent | Description | Application |
|---|---|---|
| Chiral Epoxide | An epoxide containing a stereocenter, e.g., (R)-propylene oxide. | A key building block for introducing chirality. |
| Sharpless Asymmetric Epoxidation | A catalytic method to convert allylic alcohols to chiral epoxides. | Generation of enantiomerically pure starting materials. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | An alternative strategy for accessing chiral targets. |
Sophisticated Spectroscopic and Chromatographic Characterization of 12 Methyl 2,5,8,11 Tetraoxatridecane and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Without access to experimental data from peer-reviewed scientific sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The strict adherence to the provided outline, which necessitates detailed research findings and data tables, cannot be fulfilled.
A comprehensive search of chemical databases and scientific literature did not yield any specific studies focusing on the synthesis, isolation, or detailed analytical characterization of 12-Methyl-2,5,8,11-tetraoxatridecane. While data exists for structurally similar compounds, the explicit instructions to focus solely on the named compound prevents the use of such information as a substitute.
Consequently, the generation of an article with the specified sophisticated spectroscopic and chromatographic characterization is not feasible due to the lack of available data.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique extensively utilized for the analysis of polar molecules such as polyethers, including this compound. This method facilitates the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. For poly(ethylene glycols) (PEGs) and their derivatives, positive ion ESI is commonly employed, where the molecules are typically detected as adducts with cations. soton.ac.uk
The ionization process in ESI-MS for compounds like this compound results in the formation of singly charged ions, most commonly protonated molecules [M+H]⁺ or adducts with alkali metal ions such as sodium [M+Na]⁺ and potassium [M+K]⁺. nih.gov The prevalence of these adducts is due to the high affinity of the ether oxygens for cations. The specific ions observed can be influenced by the purity of the sample and the solvents used; trace amounts of sodium or potassium salts can lead to dominant signals from the corresponding adducts. acs.org For larger PEG oligomers, the formation of multiply charged species is also possible, which allows for the analysis of high molecular weight polymers within the typical m/z range of quadrupole mass analyzers. soton.ac.uk
The resulting mass spectrum for a pure sample of this compound would be expected to show a primary peak corresponding to one of these adducts. The interpretation of the spectrum allows for the confirmation of the molecular weight and, by extension, the structural integrity of the compound. ESI can be coupled with tandem mass spectrometry (MS/MS) for further structural elucidation by inducing fragmentation of a selected parent ion to analyze its constituent parts. nih.gov
| Adduct Ion | Chemical Formula | Charge | Predicted m/z |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₂₃O₄]⁺ | +1 | 207.29 |
| [M+Na]⁺ | [C₁₀H₂₂O₄Na]⁺ | +1 | 229.27 |
| [M+K]⁺ | [C₁₀H₂₂O₄K]⁺ | +1 | 245.24 |
| [M+NH₄]⁺ | [C₁₀H₂₆O₄N]⁺ | +1 | 224.32 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a highly effective technique for the characterization of synthetic polymers, including polyethylene (B3416737) glycols and their derivatives. nih.govfrontiersin.org It is particularly advantageous for determining average molecular weights and analyzing end-group functionalities. bruker.com In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in a time-of-flight analyzer.
For polyethers like this compound, MALDI-TOF MS spectra are characterized by a series of peaks representing the polymer chains, typically as singly charged adducts with cations like Na⁺ or K⁺. nih.govacs.org The choice of matrix and cationizing agent is crucial for obtaining high-quality spectra. frontiersin.org Different matrices can be selected to optimize the ionization efficiency for a specific polymer. frontiersin.org The resulting spectrum provides a clear distribution of oligomers if present, although for a pure compound like this compound, a single dominant peak corresponding to its adduct would be expected. This technique's ability to clearly identify mixtures and analyze end groups makes it invaluable for quality control in polymer synthesis. bruker.com
| Matrix | Full Name | Typical Application |
|---|---|---|
| CHCA | α-Cyano-4-hydroxycinnamic acid | General purpose, good for peptides and polymers. acs.org |
| DCTB | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | Excellent for a wide range of synthetic polymers. frontiersin.org |
| SA | Sinapinic acid | Commonly used for proteins and larger molecules. |
| Cationizing Agent | ||
| NaI | Sodium Iodide | Promotes the formation of [M+Na]⁺ adducts. frontiersin.org |
| AgTFA | Silver Trifluoroacetate | Used for certain polymers to form [M+Ag]⁺ adducts. frontiersin.org |
| KTFA | Potassium Trifluoroacetate | Promotes the formation of [M+K]⁺ adducts. |
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
Electronic Absorption and Emission Characteristics in Solution and Solid State
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength. Compounds with chromophores—functional groups that absorb light in the UV or visible range—exhibit characteristic absorption spectra. This compound is an aliphatic polyether, a class of compounds that lacks conventional chromophores such as aromatic rings or extended π-conjugated systems. Consequently, it is not expected to show significant absorbance in the 200–800 nm range. Any observed absorbance would likely be due to impurities.
Photoluminescence (PL) is the emission of light from a substance that has absorbed light energy. This phenomenon is characteristic of molecules with fluorophores. Since this compound does not absorb light in the UV-Vis range, it is considered non-luminescent. While some non-conventional polymers lacking traditional fluorophores have been shown to exhibit fluorescence due to the aggregation of specific functional groups like carbonyls, this is not a characteristic expected of simple aliphatic ethers. acs.orgnih.gov However, derivatives of this compound that incorporate aromatic units, such as carbazole or anthracene, would be expected to display distinct absorption and photoluminescence properties in both solution and solid states. mdpi.com
Photoluminescence Quantum Efficiency Measurements
Photoluminescence Quantum Efficiency (PLQE), or Quantum Yield (PLQY), is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. scite.ai For a compound to have a non-zero PLQE, it must first absorb light and then emit a portion of that energy as light.
As established, this compound is non-absorbing in the UV-Vis spectrum and therefore non-luminescent. Consequently, its photoluminescence quantum efficiency is effectively zero. The measurement of PLQE is typically performed using an integrating sphere, which allows for the collection of all emitted light from a sample. nih.govresearchgate.net This technique is crucial for characterizing new fluorescent materials for applications in devices like organic light-emitting diodes (OLEDs), but it is not applicable to non-emissive materials like the subject compound. scite.ai High PLQE values are desirable for materials used in light-emitting applications. nih.gov
Chromatographic Separation and Purity Assessment Techniques
Gel Permeation Chromatography (GPC) for Oligomeric and Polymeric Derivatives
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of oligomeric and polymeric derivatives of this compound. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. This technique is crucial for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.
The analysis of polymers derived from oligo(ethylene glycol) methyl ether methacrylates (OEGMA), which are structurally related to this compound, provides a clear framework for understanding the GPC characterization of its derivatives. For these polymers, GPC is routinely used to confirm the success of polymerization and to assess the control over the resulting polymer chain lengths.
Research Findings:
In a typical GPC analysis of a poly(ethylene glycol) methyl ether, a Varian liquid chromatograph equipped with UV and refractive index detectors might be employed. polymersource.ca The choice of eluent is critical; for instance, tetrahydrofuran (B95107) (THF) containing 2 vol% (Et)3N is a common mobile phase. polymersource.ca For aqueous systems, a GPC column such as one from Supelco (G5000 PWXL) can be used with an eluent like 0.5 M acetic acid and 0.8 M NaNO3, maintained at a constant temperature, for example, 50°C. polymersource.ca The system is typically calibrated with monodisperse poly(ethylene oxide) standards to ensure accurate molecular weight determination.
Studies on copolymers synthesized from OEGMA demonstrate the utility of GPC in assessing polymer characteristics. For example, statistical copolymers of oligoethylene glycol methylether methacrylate (B99206) and methyl methacrylate are characterized by SEC to determine their molar mass and dispersity. nih.gov Similarly, the synthesis of thermosensitive copolymers involving N-isopropylacrylamide and poly(ethylene glycol) methyl ether methacrylates utilizes GPC to characterize the molecular weight and dispersity of the resulting products. mdpi.com Research has shown that for certain poly(ethylene glycol) mono-methyl ether samples, a narrow molecular weight distribution can be achieved, with a polydispersity index of 1.07 being reported for a sample with Mn=8500 and Mw=9000. polymersource.ca In other studies involving copolymers, the polydispersity index values have been observed to not exceed 0.65. mdpi.com
Table 1: Representative GPC Data for Poly(oligo(ethylene glycol) methyl ether) Derivatives
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) | Eluent System |
|---|---|---|---|---|
| P(OEGMA)-1 | 8,500 | 9,000 | 1.07 | THF + 2% (Et)3N |
| P(OEGMA)-2 | 2,400 | - | - | Not Specified |
| P(NIPA-co-PEGMEM)-1 | - | - | < 0.65 | Aqueous Buffer |
| P(NIPA-co-PEGMEM)-2 | - | - | 0.56 ± 0.02 | Aqueous Buffer |
| P(NIPA-co-PEGMEM)-3 | - | - | 0.51 ± 0.03 | Aqueous Buffer |
X-ray Crystallography for Crystalline Derivatives and Intermediates
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method can provide invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is fundamental for understanding the structure-property relationships of these materials. While obtaining single crystals of the parent compound, a liquid at room temperature, is challenging, its derivatives and intermediates can often be synthesized in a crystalline form suitable for X-ray diffraction analysis.
The structural analysis of related, shorter-chain ethylene (B1197577) glycol derivatives provides insight into the conformations and packing arrangements that can be expected. For example, a neutron powder diffraction study of anhydrous ethylene glycol revealed a P2(1)2(1)2(1) space group and a gauche conformation of the molecule. nih.gov
Research Findings:
More complex derivatives of oligo(ethylene glycols) have been successfully characterized using single-crystal X-ray diffraction. A study on two derivatives of triethylene glycol, a compound structurally similar to the backbone of this compound, highlights the detailed structural information that can be obtained. tandfonline.com In this research, triethylene glycol bistosylate (Compound I) and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane (Compound II) were synthesized, and their structures were determined.
The analysis of Compound I revealed a sigmoid conformation due to intramolecular C-H···π interactions, leading to a 3D network structure constructed by multiple C-H···O hydrogen bonds. tandfonline.com Compound II, in contrast, formed a 2D network structure linked by C-H···O hydrogen bonds between the nitro and aromatic rings. tandfonline.com The crystallographic data for these compounds provide precise unit cell dimensions and space group information, which are critical for defining the crystal lattice. For instance, fullerene derivatives functionalized with ethylene glycol side chains have been studied using X-ray diffraction to elucidate their ordered layered structures, which is key to understanding their transport properties. rug.nl
Table 2: Crystallographic Data for Triethylene Glycol Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| Triethylene Glycol Bistosylate (I) | C₂₀H₂₆O₈S₂ | Monoclinic | P2₁/n | 10.375(2) | 10.027(2) | 11.237(2) | 105.78(3) |
| 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane (II) | C₁₈H₂₀N₂O₈ | Triclinic | P-1 | 7.7121(15) | 8.8251(18) | 14.502(3) | 82.23(3) |
| Anhydrous Ethylene Glycol (deuterated) | C₂D₆O₂ | Orthorhombic | P2₁2₁2₁ | 5.0553(1) | 6.9627(1) | 9.2709(2) | 90 |
| Ethylene Glycol Monohydrate (deuterated) | C₂D₆O₂·D₂O | Monoclinic | P2₁/c | 7.6858(3) | 7.2201(3) | 7.7356(4) | 92.868(3) |
Computational Chemistry and Theoretical Investigations of 12 Methyl 2,5,8,11 Tetraoxatridecane
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico experiments are crucial for understanding electronic distribution, molecular stability, and sites susceptible to chemical reaction.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the optimized, lowest-energy three-dimensional structure of a molecule.
For 12-Methyl-2,5,8,11-tetraoxatridecane, a DFT study would begin by building an initial 3D model of the molecule. A geometry optimization calculation would then be performed. This process systematically alters the positions of the atoms to find a stable arrangement on the potential energy surface, known as a local minimum. Due to the molecule's flexible ether linkages, it can exist in numerous conformations. A comprehensive study would involve identifying various low-energy conformers and calculating their relative energies to determine the most stable structures. The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecular shape.
Illustrative DFT Geometric Parameters: The following table presents hypothetical, yet typical, optimized geometric parameters for the most stable conformer of this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory).
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Length | C-C (backbone) | 1.54 Å |
| Bond Angle | C-O-C | 112.5° |
| Bond Angle | O-C-C | 109.5° |
| Dihedral Angle | C-O-C-C (gauche) | ±65.0° |
| Dihedral Angle | C-O-C-C (trans) | 180.0° |
The distribution of electrons within a molecule dictates its polarity, which is quantified by the molecular dipole moment. DFT calculations can accurately predict this property. The presence of four electronegative oxygen atoms in this compound results in a non-uniform charge distribution.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily around the lone pairs of the oxygen atoms. Its energy is related to the molecule's ionization potential.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The LUMO would likely be distributed along the σ* anti-bonding orbitals of the C-O and C-C bonds. Its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For a polyether like this, the gap would indicate its general resistance to undergoing electronic transitions.
Illustrative FMO Data: This table shows representative energy values for the frontier orbitals of this compound, as would be predicted by a DFT calculation.
| Parameter | Predicted Energy (eV) | Implication |
| HOMO Energy | -9.8 eV | Electron-donating capability (lone pairs on Oxygen) |
| LUMO Energy | +1.5 eV | Electron-accepting capability (anti-bonding orbitals) |
| HOMO-LUMO Gap | 11.3 eV | High kinetic stability, low reactivity |
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. canterbury.ac.nz After a DFT geometry optimization, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to atomic positions to determine the force constants of the "springs" between atoms.
The predicted spectrum for this compound would show characteristic vibrational modes for a polyether. These predictions are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. canterbury.ac.nz For example, strong absorptions would be predicted for C-O-C stretching and CH₂ rocking and wagging modes. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. chimia.ch
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model its motion and behavior over time. nih.gov This is especially important for flexible molecules that exist as an ensemble of interconverting shapes. nih.gov
An MD simulation of this compound would treat the molecule as a classical system of balls (atoms) and springs (bonds), governed by a "force field" that approximates the potential energy of the system. chimia.ch The simulation would solve Newton's equations of motion for every atom over a series of very small time steps (femtoseconds), generating a trajectory that maps the molecule's dynamic evolution.
This trajectory would reveal how the molecule folds and flexes at a given temperature. A key analysis would be tracking the dihedral angles along the C-O-C-C and O-C-C-O backbones. This allows for the study of the rate of interconversion between different conformers (e.g., transitions from a gauche to a trans arrangement). nih.gov Such simulations provide insight into the molecule's flexibility and the average shapes it adopts in solution, which are critical for understanding its physical properties and interactions with other molecules.
Solvation Behavior and Intermolecular Interactions in Condensed Phases
In the condensed phase, the behavior of this compound is governed by a complex network of intermolecular interactions. Due to the presence of ether oxygen atoms, these molecules exhibit both hydrophilic and hydrophobic characteristics. nih.gov The dominant forces at play are dipole-dipole interactions and London dispersion forces. youtube.comyoutube.comyoutube.com The ether oxygens create partial negative charges, leading to dipole-dipole attractions between molecules.
Computational studies, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these interactions. For analogous oligoethers like tetraglyme, simulations reveal how the flexible chain structure allows the molecules to adopt various conformations, influencing their packing and bulk properties. The interplay of these forces determines key physical properties such as boiling point, viscosity, and surface tension. youtube.com For instance, stronger intermolecular forces generally lead to higher boiling points and viscosities. youtube.comyoutube.com
Research on similar glyme-containing mixtures has utilized associated mixture models with equations of state to evaluate properties like excess isobaric thermal expansion, which indicates weak self-association of glyme molecules. nih.gov
Cation-Solvent Coordination Environment Studies (e.g., Lithium Ion Solvation)
A significant area of research for this compound and its analogs is their ability to solvate cations, particularly lithium ions (Li⁺), which is fundamental to their use in battery electrolytes. nih.govresearcher.lifeacs.org Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been extensively used to study the coordination environment of Li⁺ in glyme solvents. nih.govacs.orgresearchgate.net
These studies show that the ether oxygen atoms of the glyme chain can effectively coordinate with the lithium cation, forming a stable solvation sheath. acs.orgresearchgate.net For tetraglyme, a close analog, it is well-established that the molecule can wrap around the Li⁺ ion in a crown-ether-like conformation, with the oxygen atoms pointing inward towards the cation. acs.orgresearchgate.net This coordination is a primary factor in the dissolution of lithium salts in these solvents.
DFT calculations have been used to determine the stabilization energies for the formation of Li⁺ complexes with various glymes. For instance, the stabilization energy for the Li⁺-tetraglyme complex has been calculated to be -107.7 kcal mol⁻¹, indicating a strong interaction. nih.gov The primary contributions to this attraction are electrostatic and induction interactions. nih.gov MD simulations further reveal the dynamics of this solvation, showing how the number of coordinating oxygen atoms and the conformation of the glyme chain change with factors like salt concentration. nih.govacs.org At low concentrations, free solvent motifs are more common, while at higher concentrations, one-chain and two-chain motifs involving direct coordination with the lithium cation become predominant. nih.gov
The table below summarizes the calculated binding energies of Li⁺ with a series of glymes, demonstrating how the chain length affects the solvation strength.
| Glyme Complex | Stabilization Energy (ΔE_form) (kcal mol⁻¹) |
| [Li(monoglyme)]⁺ | -61.0 |
| [Li(diglyme)]⁺ | -79.5 |
| [Li(triglyme)]⁺ | -95.6 |
| [Li(tetraglyme)]⁺ | -107.7 |
| Data sourced from MP2/6-311G* level calculations.* nih.gov |
Development and Validation of Force Field Parameters
Accurate molecular dynamics simulations are contingent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. wikipedia.orgethz.ch For oligoethers like this compound, developing and validating accurate force fields is a critical area of research. nih.govnih.gov
Force fields for these molecules are typically developed using a combination of quantum mechanical calculations and experimental data. wikipedia.org Quantum chemistry studies are performed to determine properties like bond lengths, angles, dihedral potentials, and partial atomic charges for the molecule. nih.gov These parameters are then refined by fitting simulation results to experimental data, such as density, heat of vaporization, and diffusion coefficients. nih.govnih.gov
Several established force fields like AMBER, OPLS-AA, and MM3 can be used as a starting point, but they often require re-parameterization for specific molecules like oligoethers to accurately capture their unique properties, especially their interaction with ions. nasa.gov For instance, a many-body polarizable force field was developed for LiTFSI salt in various solvents, including oligoethers, which showed good agreement with experimental data for properties like ion and solvent self-diffusion coefficients and electrolyte conductivity. nih.gov The development of machine learning-based force fields is also an emerging area that promises to enhance the accuracy and generalizability of simulations for polymer systems. arxiv.org
The process of force field validation involves comparing the results of MD simulations using the developed parameters against a range of experimental data to ensure their accuracy and transferability. nih.gov
Theoretical Modeling of Reaction Mechanisms and Kinetics
Theoretical modeling is a powerful tool for investigating the reaction mechanisms and kinetics of molecules like this compound, particularly their decomposition pathways, which is crucial for assessing the stability of electrolytes in applications like lithium batteries. acs.orgrsc.org
DFT calculations are commonly employed to map out the potential energy surfaces of reactions, identifying transition states and calculating activation energies. acs.orgrsc.orgresearchgate.net For glyme-based electrolytes, a key concern is their oxidative decomposition at the cathode surface. acs.org Theoretical studies on dimethoxyethane (DME), a simpler glyme, have shown that decomposition can be promoted by the cathode material and the state of charge (demagnesiation in the studied Mg-ion system). acs.org Such studies reveal that decomposition can proceed through different pathways, such as fragmentation followed by oxidation or vice versa, and that the surface chemistry of the electrode plays a significant role. acs.org
The kinetics of these reactions can be further studied using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation simulations to determine microcanonical kinetic constants. rsc.org These computational approaches allow for the prediction of reaction rates under various conditions of temperature and pressure. For example, a theoretical study on germane (B1219785) decomposition elucidated the main decomposition channels and their corresponding activation energies, providing a quantitative agreement with experimental data. rsc.org Similar methodologies can be applied to understand the thermal and electrochemical decomposition of this compound, providing insights into its stability and potential degradation products in an electrochemical environment.
Applications in Advanced Materials Science and Chemical Engineering
Polymeric Materials and Coatings
The integration of 12-Methyl-2,5,8,11-tetraoxatridecane into polymeric structures is a subject of ongoing research. While detailed public information on its use in oligo(alkylene glycol) functionalized polyisocyanopeptides, hydrogel formation, sensor materials, and vapochromic films is limited, its foundational role in creating ether-based polymers is recognized in broader materials science. The following subsections detail the specific, documented applications of this compound.
Scientific literature available through public search tools does not currently provide specific details on the integration of this compound into oligo(alkylene glycol) functionalized polyisocyanopeptides.
There is no currently available public research data detailing the specific use of this compound in hydrogel formation or the investigation of tunable gelation temperatures.
Publicly accessible research does not currently offer specific information regarding the development of film-forming materials for sensor applications using this compound.
Detailed studies on the vapochromic behavior of polymeric films incorporating this compound are not available in the public domain at this time.
Perovskite Solar Cell Technology
The field of perovskite solar cells has seen extensive research into the use of various additives to enhance efficiency and stability. While many compounds are under investigation, the specific role of this compound is not yet widely documented in publicly available literature.
Current public research on additives in perovskite precursor solutions does not specifically identify this compound as a compound of interest. The focus has been on other molecules that can improve film morphology and device performance.
Influence on Perovskite Crystallization, Nucleation, and Grain Coarsening
In the rapidly advancing field of perovskite solar cells, the quality of the perovskite crystalline film is a critical determinant of device efficiency and stability. The use of additives is a key strategy to control the crystallization process. While specific studies on this compound are not extensively documented in publicly available research, the behavior of analogous glymes suggests a significant influence on perovskite formation.
The oxygen atoms in the polyether chain of molecules like this compound can coordinate with lead ions (Pb²⁺) in the perovskite precursor solution. This interaction can stabilize the precursor species, thereby modulating the nucleation and growth kinetics of the perovskite crystals. By controlling the rate of solvent removal and the subsequent crystallization, such additives can lead to the formation of larger, more uniform grains with fewer defects and grain boundaries. This, in turn, can enhance charge carrier mobility and reduce non-radiative recombination, ultimately boosting the solar cell's performance. The branched methyl group in this compound may also influence its solubility and interaction with the precursor components, potentially offering a finer control over the crystallization process compared to linear glymes.
Characterization of Intermediate Phases in Film Formation
The formation of a high-quality perovskite film is a complex process that often involves the transient formation of intermediate phases. These intermediate phases can play a crucial role in dictating the final morphology and properties of the perovskite layer.
The coordinating effect of this compound can be instrumental in the study and characterization of these transient states. By forming adducts with the lead halide precursors, it can slow down the conversion to the final perovskite structure, allowing for the isolation and analysis of intermediate complexes. Techniques such as X-ray diffraction (XRD) and spectroscopy can be employed to identify the structure and composition of these intermediate phases when the reaction is tempered by the presence of this glyme derivative. Understanding these intermediates is vital for developing rational strategies to control film morphology and improve the reproducibility of high-performance perovskite solar cells.
Electrolyte Solvents for Energy Storage Systems
The demand for high-performance energy storage solutions, particularly lithium-ion batteries, has driven research into novel electrolyte formulations. Glyme-based electrolytes have emerged as a promising alternative to conventional carbonate-based systems due to their higher stability and safety profiles.
Solvation Characteristics for Metal Ions (e.g., Lithium) in Non-aqueous Electrolytes
The performance of a lithium-ion battery is intrinsically linked to the solvation of lithium ions (Li⁺) in the electrolyte. The solvent's ability to dissolve the lithium salt and facilitate Li⁺ transport between the electrodes is paramount. This compound, with its multiple ether oxygen atoms, can effectively solvate lithium ions.
Formation of Crown-like Podand Complexes in Solution
Acyclic polyethers like this compound are known as podands. In solution, these flexible molecules can wrap around metal cations, such as lithium, to form stable, crown-ether-like complexes. This complexation is driven by the chelate effect, where the multiple coordination sites of a single molecule lead to a more stable complex than coordination by individual solvent molecules.
The formation of these podand complexes has a significant impact on the electrolyte's properties. It can enhance the dissociation of the lithium salt by sequestering the Li⁺ ions, thereby increasing the concentration of charge-carrying anions and improving ionic conductivity. The structure of the podand complex, including the coordination number of the lithium ion and the conformation of the polyether chain, is a subject of detailed research, as it directly influences ion transport mechanisms and interfacial reactions within the battery.
Chemical Reagents and Catalytic Auxiliaries
Beyond its applications in materials science, the unique properties of this compound also make it a valuable tool in synthetic chemistry.
Components in the Synthesis of Functional Probes
Functional probes are molecules designed to detect and report on specific chemical species or environments. The synthesis of these probes often requires precise control over reaction conditions and the ability to solubilize and activate various reagents.
While specific examples detailing the use of this compound in the synthesis of functional probes are not widely reported, its properties as a phase-transfer catalyst and a coordinating solvent are highly relevant. As a phase-transfer catalyst, it can transport ionic reagents between immiscible phases, enabling reactions that would otherwise be slow or inefficient. Its ability to form complexes with metal ions can also be exploited to template or direct the synthesis of complex molecular architectures, a key requirement in the design of highly specific and sensitive functional probes.
Environmental Considerations and Degradation Pathways of 12 Methyl 2,5,8,11 Tetraoxatridecane
Environmental Fate and Transport Mechanisms in Various Media
The environmental distribution of 12-Methyl-2,5,8,11-tetraoxatridecane is governed by its physicochemical properties, which are characteristic of propylene (B89431) glycol ethers. These compounds generally exhibit high water solubility and low octanol-water partition coefficients (Kow), indicating a low potential for accumulation in aquatic food chains. nih.gov
Air: Upon release into the atmosphere, PGEs are expected to exist predominantly in the vapor phase. epa.gov Their low Henry's Law constants suggest they will not preferentially partition from water to air. oecd.org The primary removal mechanism from the atmosphere is through photochemical reactions. nih.govnih.gov Due to their water solubility, wet deposition may also contribute to their removal from the air. epa.gov
Water: If released into aquatic environments, this compound is anticipated to be highly mobile due to its miscibility with water. rawsource.comresearchgate.net Adsorption to sediment is not expected to be a significant process. nih.gov The primary fate process in water is biodegradation. jrhessco.comnih.gov
Soil: In terrestrial environments, the high water solubility and low affinity for soil particles suggest that this compound will have high mobility and the potential to leach into groundwater. jrhessco.comnih.gov Biodegradation is the most significant removal process in soil. jrhessco.comnih.gov
Investigation of Photochemical Degradation Pathways
The principal abiotic degradation pathway for propylene glycol ethers in the atmosphere is reaction with photochemically-generated hydroxyl radicals (•OH). nih.govnih.govresearchgate.net This process leads to the breakdown of the compound into smaller, less complex molecules.
Studies on various PGEs indicate that they have atmospheric half-lives ranging from a few hours to over a day. nih.govnih.gov For instance, the atmospheric half-life for some PGEs due to reaction with hydroxyl radicals ranges from 2.0 to 4.6 hours. oecd.org Another study found half-lives for vapor-phase PGEs to be between 5.5 and 34.4 hours. nih.gov While a specific rate for this compound is not available, its structure suggests a similar rapid degradation. The degradation process involves the abstraction of a hydrogen atom from the ether backbone, initiating a series of oxidative reactions.
The degradation of polyether polyols, which are structurally related, is known to proceed via the formation of hydroperoxides, which then break down to form various smaller molecules like carboxylic acids, aldehydes, and formates. fh-muenster.de
Assessment of Chemical Stability under Relevant Environmental Conditions
The chemical structure of this compound, characterized by ether linkages, is generally stable under typical environmental conditions. The ether bonds are not expected to undergo ready hydrolysis in neutral pH water at ambient temperatures. oecd.orgresearchgate.net Propylene glycol ethers are designed to be stable when mixed with water for their various applications. oecd.org However, they may react with strong oxidizing agents. noaa.gov Some glycol ethers can form unstable peroxides upon prolonged exposure to air. noaa.govnj.gov
Aquatic Environmental Impact Studies (Focus on Chemical Behavior, not Ecotoxicity)
The primary impact of this compound on aquatic environments relates to its biodegradability and potential to cause oxygen depletion in cases of high concentration spills. rawsource.comdtic.mil Propylene glycol ethers are generally considered to be biodegradable. oecd.orglyondellbasell.com
Most straight-chain propylene glycol ethers are classified as "readily biodegradable," meaning they are expected to break down relatively quickly in the environment. oecd.orgnih.govlyondellbasell.com However, the biodegradability of branched-chain PGEs, such as this compound, may be slightly slower. lyondellbasell.com For example, studies on propylene glycol tertiary-butyl ether (PTB) and dipropylene glycol tertiary-butyl ether (DPTB) showed they are inherently biodegradable but at a slower rate than their straight-chain counterparts. lyondellbasell.com The biodegradation of PGEs is an aerobic process that consumes dissolved oxygen. oecd.orglyondellbasell.com
The degradation of propylene glycol itself can be influenced by the availability of nutrients like nitrogen and phosphorus in the water. researchgate.netdtic.mil The biodegradation of related compounds like polyethylene (B3416737) glycols and polypropylene (B1209903) glycols under aerobic conditions involves the enzymatic oxidation of the terminal alcohol group, leading to the shortening of the polymer chain. solventis.net
Biodegradation of Propylene Glycol Ethers
| Compound Type | Biodegradability Classification | Typical Half-life in Water (Aerobic) | Key Considerations |
|---|---|---|---|
| Linear Propylene Glycol Ethers | Readily Biodegradable oecd.orgnih.gov | 5-25 days nih.gov | Generally rapid degradation in aquatic systems. |
| Branched Propylene Glycol Ethers | Inherently Biodegradable lyondellbasell.com | Slightly longer than linear counterparts | Branching can slow the rate of microbial degradation. lyondellbasell.com |
Industrial Release Scenarios and Potential for Environmental Mitigation
Propylene glycol ethers, including likely application areas for this compound, are used in a wide range of industrial processes. solventis.netjrhessco.combellchem.com These include use as solvents in paints, coatings, inks, cleaners, and in the electronics industry. solventis.netjrhessco.combellchem.comalliancechemical.comshell.com
Potential release to the environment can occur through:
Evaporation from solvent-based products during use. oecd.orgoecd.org
Industrial wastewater discharges from manufacturing and processing facilities. rawsource.comoecd.org
Accidental spills during transport, storage, or handling. oecd.org
Mitigation strategies for environmental releases focus on containment and proper disposal. For spills, recommended procedures include stopping the leak, containing the material with absorbents like dry earth or sand, and transferring it to sealed containers for disposal. noaa.govnj.govdudadiesel.com Due to their flammability, ignition sources should be eliminated in the vicinity of a spill. noaa.govnj.gov For industrial wastewater, treatment prior to discharge is crucial to prevent contamination of surface and groundwater. rawsource.com Recycling of used PGEs, where feasible, is an effective way to reduce waste and environmental burden. rawsource.com
Future Research Directions and Outlook for 12 Methyl 2,5,8,11 Tetraoxatridecane
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 12-Methyl-2,5,8,11-tetraoxatridecane will likely move away from traditional methods towards more efficient and sustainable catalytic processes. Current industrial production of similar short-chain aliphatic polyethers often relies on the ring-opening polymerization of cyclic ethers. acs.org However, there is a growing interest in alternative, greener routes.
One promising avenue is the melt self-polycondensation of aliphatic diols using non-eutectic acid-base mixtures as organocatalysts. acs.org This approach offers a scalable and sustainable method for producing medium to long-chain aliphatic polyethers and could be adapted for the synthesis of this compound. acs.org Another innovative strategy involves the use of biomass-derived ethylene (B1197577) glycol dimethyl ether (EGDE) to produce vinyl methyl ether via a methanol (B129727) elimination reaction catalyzed by solid bases, a process that could be tailored for the synthesis of more complex ethers. rsc.org
Future research will likely focus on the development of novel catalysts, such as bifunctional ruthenium complexes, which have shown potential in the dehydrogenative/dehydrative coupling of diols to form new polyesters and polyethers. epa.gov The use of catalytic chain transfer polymerization (CCTP) for oligo(ethylene glycol) methyl ether methacrylates also presents a viable route for creating polymers with controlled architectures, a technique that could be applied to the synthesis of functionalized derivatives of this compound. rsc.org
A key aspect of sustainable synthesis is the use of renewable feedstocks. Ethylene glycol, a primary building block for polyethers, can be sourced from biomass, offering a more environmentally friendly alternative to fossil fuels. epa.gov The development of processes that utilize these renewable resources will be a critical focus of future research.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Challenges |
| Melt Self-Polycondensation of Diols | Scalable, sustainable, uses organocatalysts | Optimization for specific ether structures, catalyst recyclability |
| Methanol Elimination from EGDE | Utilizes biomass-derived feedstock, sustainable | Catalyst development for higher-order ethers, process optimization |
| Dehydrogenative/Dehydrative Coupling | Forms new C-O bonds efficiently | Catalyst stability and selectivity, reaction condition optimization |
| Catalytic Chain Transfer Polymerization | Control over polymer architecture | Adaptation for non-methacrylate ether synthesis |
Exploration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ monitoring of reactions are invaluable in this regard.
Future research should employ techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy to track the real-time changes in the reaction mixture. rsc.org These methods can monitor the consumption of monomers and the formation of the target ether, providing critical data for optimizing reaction conditions. rsc.org
For instance, in-situ NMR spectroelectrochemistry has proven effective in studying redox reactions in real-time and identifying unstable intermediates, a technique that could be adapted to monitor catalytic cycles in ether synthesis. mdpi.com The use of fiber-optic Near-Infrared (NIR) spectroscopy is another powerful tool for real-time monitoring of polymerization processes, offering insights into reaction kinetics and polymer modification. nih.gov
The application of these advanced spectroscopic methods will enable a more precise control over the synthesis of this compound, leading to higher yields, improved purity, and a better understanding of the underlying chemical transformations.
Refinement of Computational Models for Enhanced Predictive Capabilities
Computational modeling and simulation are becoming indispensable tools in materials science for predicting the properties of new compounds and guiding experimental work. For this compound, the refinement of computational models will be key to understanding its structure-property relationships and accelerating the discovery of new applications.
Future research should focus on developing robust and accurate models using techniques like the soft-SAFT (Statistical Associating Fluid Theory) equation of state. This approach has been successfully used to model the properties of glymes by correlating molecular parameters with molecular weight, allowing for the prediction of properties for compounds not included in the initial fitting. ua.pturl.edu
Molecular dynamics (MD) simulations can provide detailed insights into the conformational behavior and intermolecular interactions of this compound. researchgate.net Combining experimental data with MD simulations can offer a more complete picture of its molecular packing and transport properties. nih.gov Furthermore, machine learning algorithms can be trained on existing data to predict various properties, such as thermal conductivity and dynamic viscosity, based on molecular structure and other input variables. mdpi.comresearchgate.net
The development of these predictive models will not only enhance our fundamental understanding of this compound but also enable the in-silico screening of its potential applications, saving significant time and resources in the lab. nih.gov
Table 2: Potential Computational Approaches for this compound
| Computational Method | Predicted Properties | Potential Impact |
| soft-SAFT EoS | Thermodynamic properties (density, vapor pressure) | Process design and optimization |
| Molecular Dynamics (MD) | Molecular packing, transport properties, conformation | Understanding material behavior at the molecular level |
| Machine Learning (ML) | Thermal conductivity, viscosity, other physical properties | Rapid screening and discovery of new applications |
| Quantum Chemistry (DFT) | Vibrational spectra, electronic structure | Interpretation of spectroscopic data, understanding reactivity |
Discovery of Novel Applications in Emerging Technologies and Materials Science
The unique properties of oligo(ethylene glycol) derivatives, such as hydrophilicity, polarity, flexibility, and ionic conductivity, make them attractive for a wide range of applications. rsc.org Future research on this compound will undoubtedly uncover novel applications in emerging technologies and materials science.
One promising area is in the development of "smart" or responsive materials. The incorporation of oligo(ethylene glycol) chains into polymer structures can impart stimuli-responsive properties, making them suitable for applications in sensors, actuators, and controlled-release systems. scielo.br
In the field of electronics, oligo(ethylene glycol) side chains on conjugated polymers have been shown to influence optoelectronic properties and molecular stacking, leading to improved device performance. rsc.org this compound and its derivatives could find use as solvents or additives in electrolytes for next-generation batteries, leveraging the high chemical and thermal stability of glymes. researchgate.netrsc.org
Furthermore, the functionalization of nanoparticles with oligo(ethylene glycol) derivatives is a key strategy in biomedical applications to reduce protein adsorption and improve biocompatibility. nih.gov The ability to tailor the surface chemistry of materials with molecules like this compound opens up possibilities in drug delivery, medical implants, and biosensors. nih.govresearchgate.net The future will likely see this compound or its functionalized versions being explored in areas like biodegradable polymers and advanced composites. resolvemass.cametatechinsights.comopenpr.com
Integration with Green Chemistry Principles for Environmentally Benign Synthesis and Use
The principles of green chemistry will be a guiding framework for the future research and development of this compound. The goal is to design chemical products and processes that minimize the use and generation of hazardous substances. resolvemass.ca
For the synthesis of this compound, this means prioritizing the use of renewable feedstocks, such as biomass-derived glycols, and employing catalytic methods that offer high atom economy and energy efficiency. acs.orgrsc.org The use of less hazardous solvents, or ideally solvent-free conditions, will also be a key consideration. nih.gov
Beyond synthesis, the entire lifecycle of this compound will be evaluated from a green chemistry perspective. This includes assessing its toxicity and biodegradability to ensure its use does not pose a risk to human health or the environment. The development of biodegradable polymers incorporating this or similar ether structures is an active area of research. resolvemass.ca
Future research will also focus on the recyclability and end-of-life considerations for materials containing this compound. The aim is to create a circular economy for these materials, where they can be either chemically recycled back to their constituent monomers or upcycled into new, valuable products.
By integrating green chemistry principles at every stage, from design and synthesis to application and disposal, the future of this compound can be one of both technological innovation and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
